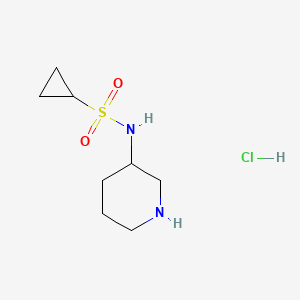

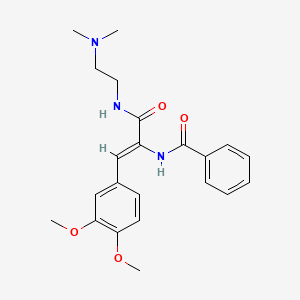

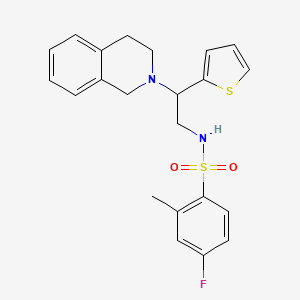

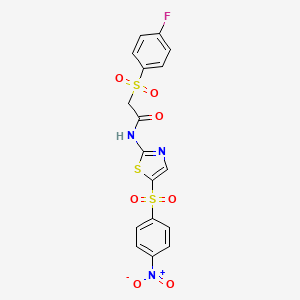

![molecular formula C20H24N2O5S B2924534 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide CAS No. 899976-22-8](/img/structure/B2924534.png)

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains two phenyl rings (benzene rings), which are substituted with various functional groups including methoxy (-OCH3) and acetamide (-NHCOCH3) groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The methoxy groups could potentially be introduced using a methylation reaction, while the acetamide group might be added through a reaction with an appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are likely to be planar due to the nature of the carbon-carbon bonds in the benzene ring. The presence of the methoxy and acetamide groups would introduce additional complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions, while the acetamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the acetamide group could potentially form hydrogen bonds .Scientific Research Applications

Biological Effects of Acetamide Derivatives

Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives An Update

This study provides a comprehensive review of the toxicology and biological effects of acetamide and its derivatives. It updates previous knowledge, adding considerable information on the biological consequences of exposure to these chemicals, including their commercial importance and the environmental toxicology data that has emerged over the years. The review suggests varying biological responses among these chemicals, influenced by their material biology and usage (Kennedy, 2001).

Environmental Impact and Removal Techniques

Environmental protection by the adsorptive elimination of acetaminophen from water A Comprehensive Review

This paper discusses the significance of removing acetaminophen (a related acetamide derivative) from water due to its environmental impact and presents a review of recent progress in adsorption methods for its elimination. It highlights the efficiency of various adsorbents and discusses future perspectives in the area of process costing, adsorbent regeneration, and mechanistic investigations (Igwegbe et al., 2021).

Potential Mechanisms of Action and Therapeutic Uses

Existing and Potential Therapeutic Uses for N-acetylcysteine The Need for Conversion to Intracellular Glutathione for Antioxidant Benefits

This review explores the therapeutic uses of N-acetylcysteine (NAC), focusing on its role as a precursor for glutathione synthesis, which is crucial for its antioxidant benefits. It discusses the mechanisms of action of NAC in various therapeutic settings, including its use in acetaminophen (paracetamol) overdose treatment, suggesting that NAC's strength lies in targeted replenishment of glutathione in deficient cells (Rushworth & Megson, 2014).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-10-5-15(13-19(18)27-2)14-20(23)21-16-6-8-17(9-7-16)22-11-3-4-12-28(22,24)25/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHJGUIWXFZYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

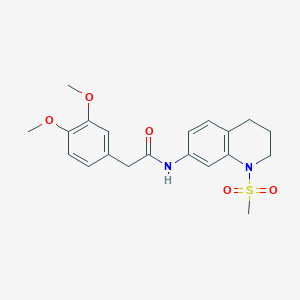

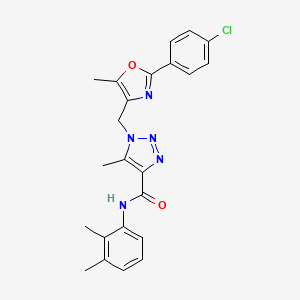

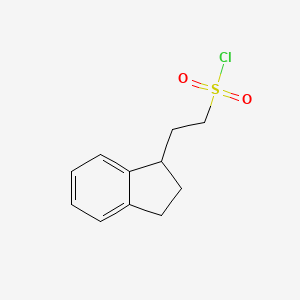

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)